molecular formula C4H7N B1209420 1-Pyrroline CAS No. 5724-81-2

1-Pyrroline

Cat. No. B1209420
M. Wt: 69.11 g/mol
InChI Key: ZVJHJDDKYZXRJI-UHFFFAOYSA-N
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Patent
US04647662

Procedure details

44 g (1 mol) of acetaldehyde are added dropwise to a solution of 34.5 g (0.5 mol) of 1-pyrroline in 150 ml of ether. Hydrogen sulphide is then passed into the reaction mixture, while the latter is cooled with ice, until saturation is reached. After 10 g of magnesium sulphate have been added, the reaction mixture is kept at room temperature for 15 hours. When the ether has been removed by distillation, the residue is fractionally distilled. 43 g of 2,4-dimethyltetrahydropyrrolo[2.1-d]-[1,3,5]-dithiazine (boiling point at 6 mbar: 105° C.) are obtained.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[N:4]1[CH2:8][CH2:7][CH2:6][CH:5]=1.[SH2:9].[S:10]([O-])([O-])(=O)=O.[Mg+2].CCO[CH2:19][CH3:20]>>[CH3:20][CH:19]1[S:10][CH:5]2[CH2:6][CH2:7][CH2:8][N:4]2[CH:1]([CH3:2])[S:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
34.5 g
Type
reactant
Smiles
N1=CCCC1
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled with ice, until saturation
CUSTOM
Type
CUSTOM
Details
When the ether has been removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1SC(N2C(S1)CCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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